References:1. The Electrochemistry of 1‐Substituted 1,4‐Diazaspiro(5.5)undecane‐3,5‐diones in Non‐Aqueous Media. 2. Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. 4. The electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media.
The synthesis of 1,4-diazaspiro[5.5]undecane can be achieved through various methods, typically involving multi-step synthetic pathways. One notable method involves the use of commercially available cyclohexanone as a starting material. The process generally consists of six steps that include cyclization and functionalization reactions to form the diazaspiro framework .
Another approach highlighted in recent patents involves the use of improved synthetic techniques that enhance yield and reduce reaction times. For example, specific reaction conditions such as temperature control and the use of catalysts can significantly influence the efficiency of the synthesis .
1,4-Diazaspiro[5.5]undecane participates in various chemical reactions that are significant for modifying its structure for desired biological activity. Notably, it can undergo substitution reactions at the nitrogen atoms or carbon framework to introduce functional groups that enhance its pharmacological properties.
The mechanism of action for compounds containing the 1,4-diazaspiro[5.5]undecane core primarily relates to their interaction with specific biological receptors. For instance, studies have shown that these compounds can bind effectively to melanocortin receptors (MCH-R1), which are implicated in various physiological processes including appetite regulation and energy homeostasis .
1,4-Diazaspiro[5.5]undecane exhibits several notable physical and chemical properties:
The applications of 1,4-diazaspiro[5.5]undecane are primarily found within the pharmaceutical industry. Its derivatives are being explored for their potential therapeutic effects in treating central nervous system disorders and metabolic diseases due to their binding affinity for specific receptors .
Spirocyclic compounds are defined by two or more ring systems sharing a single tetrahedral atom (the spiro atom). The IUPAC nomenclature specifies the ring size in brackets, ordered from smallest to largest, followed by the parent hydrocarbon name. In "1,4-diazaspiro[5.5]undecane":
Table 1: Core Structural Features
Feature | Description |
---|---|
Ring System | Bicyclic: Cyclohexane + Piperazine |
Spiro Atom | Central carbon linking both rings |
Heteroatoms | Two nitrogen atoms (one tertiary, one secondary amine) |
Molecular Formula | C₉H₁₆N₂O (for 1,4-diazaspiro[5.5]undecan-5-one variant) [4] |
X-ray crystallography reveals that the cyclohexane ring adopts a chair conformation, while the piperazine ring exists in a slightly twisted chair, enhancing stability through reduced steric strain [3].
The synthesis of diazaspiro[5.5]undecane derivatives emerged prominently in the early 2000s, driven by the need for complex heterocycles in medicinal chemistry. Key milestones include:
This scaffold is a "privileged structure" in medicinal chemistry due to:
Table 2: Key Therapeutic Applications
Therapeutic Area | Derivative Example | Mechanism/Target |
---|---|---|
Chronic Kidney Disease | 1-Oxa-4,9-diazaspiro[5.5]undecane trisubstituted ureas | Soluble epoxide hydrolase inhibition (IC₅₀ < 5 nM) [2] |
Obesity | Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones | Acetyl-CoA carboxylase inhibition (IC₅₀ = 1–3 nM) [6] |
Kinase Modulation | tert-Butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate | ATP-binding site inhibition [8] |
The scaffold’s role in soluble epoxide hydrolase (sEH) inhibitors is particularly notable. Compound 19 (1-oxa-4,9-diazaspiro[5.5]undecane-based urea) reduced serum creatinine in rat glomerulonephritis models at 30 mg/kg, demonstrating oral efficacy unobtainable with earlier chemotypes [2]. Similarly, Pfizer’s ACC inhibitors for obesity leveraged ring fusion (pyrazole at positions 3–4) and aroyl substituents at position 9 to achieve nanomolar potency and >70% oral bioavailability [6].
Key Synthesis Innovations:
This scaffold’s synthetic flexibility and bioactivity profile underscore its indispensability in developing novel therapeutics targeting metabolic, inflammatory, and CNS disorders.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7